Ethyl 3-fluoropyridine-2-carboxylate
Overview
Description
Ethyl 3-fluoropyridine-2-carboxylate is a chemical compound with the molecular formula C8H8FNO2 . It is a solid substance that is stored in a refrigerator . The compound has a molecular weight of 169.16 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8FNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 169.16 . It is stored in a refrigerator . .
Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 3-fluoropyridine-2-carboxylate serves as a precursor in the synthesis of complex organic compounds. For instance, its derivatives have been utilized in the synthesis of novel cyclohexadiene compounds, demonstrating their critical role in the development of new synthetic pathways. The synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, characterized by various analytical techniques such as FT-IR, thermogravimetric analysis (TGA), and single-crystal X-ray diffraction, underscores the compound's utility in structural elucidation and the study of molecular interactions (Sapnakumari et al., 2014).
Modification of Biologically Active Compounds
The modification of biologically active amides and amines with fluoro-containing heterocycles has been a significant area of research. For example, tetrahydrocarbazoles modified with the 2-(5-fluoropyridin-3-yl)ethyl fragment have been synthesized, indicating the potential of this compound derivatives in enhancing the pharmacological properties of therapeutic agents. The study of these compounds' effects on neuronal NMDA-receptors highlights the compound's relevance in neurological research (Sokolov et al., 2014).
Photoredox Catalysis
In the field of synthetic organic chemistry, the development of new fluoromethylation protocols is crucial for creating molecules with pharmaceutical and agrochemical importance. This compound derivatives are instrumental in the photoredox catalysis processes, facilitating the efficient and selective radical fluoromethylation of carbon-carbon multiple bonds. This research demonstrates the compound's utility in enabling redox-neutral processes under mild conditions, thereby expanding the toolbox for synthetic chemists (Koike & Akita, 2016).
Molecular Interaction Studies
The investigation of molecular interactions, such as hydrogen bonding and dipole-dipole interactions, is another significant application of this compound derivatives. The crystal structure analysis of ethyl 2-aminooxazole-5-carboxylate, for example, reveals the compound's role in forming planar sheets connected by intermolecular hydrogen bonding, offering insights into the principles governing molecular assembly and stability (Kennedy et al., 2001).
Safety and Hazards
Future Directions
Fluorinated organic compounds, including fluoropyridines, play an important role in the synthesis of pharmaceuticals and agrochemicals due to their favourable chemical and biological properties . The development of new and efficient methods for the preparation of fluoroorganic compounds has received increased attention in recent years .
Mechanism of Action
Target of Action
Ethyl 3-fluoropyridine-2-carboxylate is a fluorinated pyridine compound . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues
Mode of Action
Fluoropyridines, in general, are known to interact with various biological targets due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to have potential as imaging agents for various biological applications , suggesting they may interact with and affect multiple biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature and is typically stored in a refrigerator , which may suggest certain stability and handling considerations for its bioavailability.
Result of Action
The compound’s fluoropyridine structure suggests it may have unique physical, chemical, and biological properties .
Action Environment
The compound is known to be stable at room temperature and is typically stored in a refrigerator , suggesting that temperature and storage conditions may play a role in its stability.
Properties
IUPAC Name |
ethyl 3-fluoropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPHTIQPMLLATO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673276 | |
Record name | Ethyl 3-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187732-69-9 | |
Record name | 2-Pyridinecarboxylic acid, 3-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187732-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-fluoropyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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